molecular formula C37H77NO2 B13746711 Hexadecyltrimethylammonium stearate CAS No. 124-23-2

Hexadecyltrimethylammonium stearate

Cat. No.: B13746711
CAS No.: 124-23-2
M. Wt: 568.0 g/mol
InChI Key: DXQWPBNWAKTXPF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyltrimethylammonium stearate (CAS: 124-23-2) is a cationic surfactant characterized by a quaternary ammonium head group bonded to a hexadecyl (C16) chain and a stearate (C18 fatty acid) counterion. It exists as a white or off-white solid, soluble in water, alcohols, and organic solvents, with a pH range of 4–8 . Its primary applications include emulsification and ion exchange, leveraging its ability to form micelles in solution . The synthesis involves three steps: (1) formation of N,N-dimethylhydrazine salt, (2) reaction with 1-bromohexadecane to yield hexadecyltrimethylammonium bromide, and (3) substitution of bromide with stearate .

Properties

CAS No.

124-23-2

Molecular Formula

C37H77NO2

Molecular Weight

568.0 g/mol

IUPAC Name

hexadecyl(trimethyl)azanium;octadecanoate

InChI

InChI=1S/C19H42N.C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-19H2,1-4H3;2-17H2,1H3,(H,19,20)/q+1;/p-1

InChI Key

DXQWPBNWAKTXPF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC[N+](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of hexadecyltrimethylammonium stearate typically involves a three-step reaction process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the purity and efficiency of the product.

Chemical Reactions Analysis

Types of Reactions: Hexadecyltrimethylammonium stearate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion exchange reactions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.

    Ion Exchange Reactions: Often conducted in aqueous solutions where the compound can exchange its cationic part with other ions in the solution.

Major Products:

Scientific Research Applications

Hexadecyltrimethylammonium stearate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexadecyltrimethylammonium stearate involves its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic substances, making them soluble in water. The compound’s cationic nature allows it to interact with negatively charged molecules, disrupting cell membranes and leading to cell lysis. This property is particularly useful in antimicrobial applications and DNA extraction .

Comparison with Similar Compounds

Hexadecyltrimethylammonium stearate belongs to a family of quaternary ammonium surfactants with varying counterions. The counterion significantly influences solubility, micellar behavior, and industrial applicability. Below is a detailed comparison:

Structural and Functional Differences

Table 1: Key Properties of Hexadecyltrimethylammonium Derivatives
Compound Counterion CAS Number Solubility Key Applications References
This compound Stearate (C18) 124-23-2 Water, alcohols, organic solvents Emulsification, ion exchange
Hexadecyltrimethylammonium bromide (CTAB) Bromide 57-09-0 Water, polar solvents Nanoparticle synthesis, sensors
Hexadecyltrimethylammonium chloride (CTAC) Chloride 112-02-7 Water Nanoparticle stabilization
Hexadecyltrimethylammonium hexafluorophosphate Hexafluorophosphate 101079-29-2 Organic solvents (e.g., acetonitrile) Specialty chemistry

Physicochemical Properties

  • Micelle Formation: The stearate counterion’s long alkyl chain increases hydrophobicity, likely raising the critical micelle concentration (CMC) compared to CTAB/CTAC. CTAB’s bromide ion provides stronger ionic interactions in aqueous media, favoring smaller micelles, while stearate’s bulk may lead to larger aggregates .
  • Thermal and Chemical Stability :

    • Stearate’s fatty acid component may enhance thermal stability in polymer matrices, akin to calcium stearate’s role as a pro-degradant in polyethylene .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.